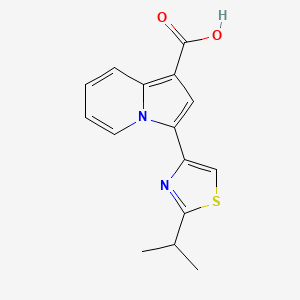![molecular formula C16H22N2O B8108968 (8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone](/img/structure/B8108968.png)
(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone: is a chemical compound with the molecular formula C17H20F4N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a ketone or aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Industry: : Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone: can be compared with other similar compounds, such as 2-methyl-2,8-diazaspiro[4.5]decan-3-one and 2-{2,8-diazaspiro[4.5]decan-8-yl}acetonitrile dihydrochloride . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its fluorinated spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-17-10-7-16(8-11-17)9-12-18(13-16)15(19)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISJLGPDHQRIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5aR,9aS)-4-(pyridin-3-ylmethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine](/img/structure/B8108892.png)
![[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone](/img/structure/B8108894.png)
![11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane](/img/structure/B8108897.png)
![5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8108898.png)
![rel-(4aR,7aR)-4-(cyclopropylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B8108906.png)
![6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8108913.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)-4,6,7,8-tetrahydro-[1,2,3]triazolo[5,1-c][1,4]oxazepin-7-yl)methanamine](/img/structure/B8108930.png)
![8-(Pyrazin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B8108936.png)
![N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B8108941.png)
![N-benzyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B8108953.png)
![N-(4-Fluorobenzyl)-1-Oxa-2,7-Diazaspiro[4.4]Non-2-Ene-3-Carboxamide](/img/structure/B8108960.png)
![1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-7(6H)-yl)ethanone](/img/structure/B8108975.png)

![2-(6-Phenylbenzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid](/img/structure/B8109003.png)
